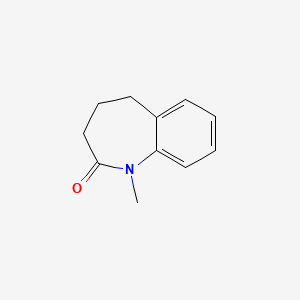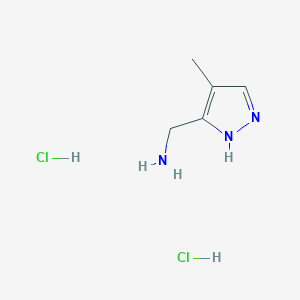![molecular formula C6H14ClNO3 B2479994 [(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride CAS No. 2260917-59-5](/img/structure/B2479994.png)
[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260917-59-5 . It has a molecular weight of 183.63 . The IUPAC name for this compound is ((2S,6S)-morpholine-2,6-diyl)dimethanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .
Scientific Research Applications
Stereoselective Synthesis
- The compound has been utilized in stereoselective synthesis. A study by Marlin (2017) described the synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides. This process involved oxazolidinone formation and intramolecular epoxide opening, followed by cyclisation to form the morpholine ring (Marlin, 2017).
Chiral Synthesis
- Prabhakaran et al. (2004) conducted chiral synthesis of related morpholine compounds. They synthesized (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, highlighting the compound's potential as a precursor for norepinephrine reuptake inhibitors (Prabhakaran, Majo, Mann, & Kumar, 2004).
Antioxidative and Anti-inflammatory Properties
- A morpholine alkaloid with antioxidative and anti-inflammatory properties was isolated from red seaweed Gracilaria opuntia, as reported by Makkar and Chakraborty (2018). This compound showed significant free radical scavenging activities and inhibited cyclooxygenase-2 and lipoxygenase, indicating its potential for therapeutic applications (Makkar & Chakraborty, 2018).
Chemical Characterization
- Studies like the one by Hou et al. (2013) have explored the chemical characterization and reactivity of compounds involving morpholine structures. They investigated mononuclear O,N-chelated vanadium complexes with morpholine, providing insights into potential applications in chemical synthesis (Hou, Bi, Wu, & Han, 2013).
Antibacterial Activity
- Isakhanyan et al. (2014) synthesized tertiary aminoalkanols hydrochlorides, including morpholine derivatives, and evaluated their antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).
Nanoparticle Synthesis
- Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound including a morpholine structure for the synthesis and characterization of zinc nanoparticles, indicating its role in nanotechnology (Pushpanathan & Kumar, 2014).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent specific safety precautions that should be taken when handling this compound.
properties
IUPAC Name |
[(2S,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBNYDWCQRMMC-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](CN1)CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate](/img/structure/B2479911.png)
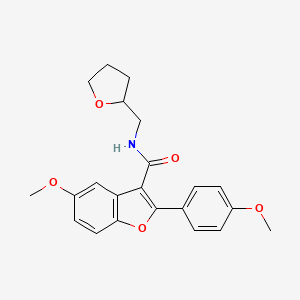
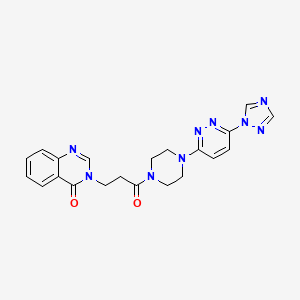
![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
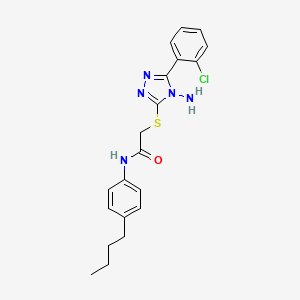
![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)
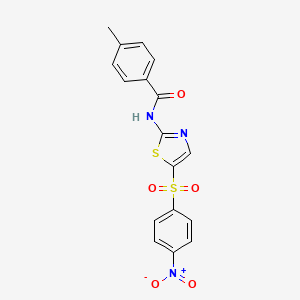
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)
